2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- It is also referred to by various other names, including p-Acetonylanisole , 4-Methoxyphenylacetone , and Anisic ketone .
- The compound features a pyrrolidine ring with a carboxamide group and a methoxyphenyl substituent.
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide: is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several methods. One common approach is the of (anisole) with or .
Reaction Conditions: The reaction typically occurs in the presence of a Lewis acid catalyst, such as or .
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Notable for its role in drug development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound varies depending on its specific application.
- In drug development, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include 2-Butanone, 4-(4-methoxyphenyl)- and 2-(2-Methoxyphenyl)ethylamine .
Uniqueness: Its unique structure combines a pyrrolidine ring, a carboxamide group, and a methoxyphenyl substituent.
Remember that this compound’s applications and properties are still an active area of research, and its full potential is yet to be explored
Biological Activity
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.4 g/mol
- IUPAC Name : N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Structure : The compound features a pyrrolidine ring substituted with methoxyphenyl groups and a carboxamide functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various biological pathways. The exact mechanisms are still under investigation, but preliminary studies suggest significant interactions with cellular targets involved in metabolic and signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, the compound demonstrated a minimum inhibitory concentration (MIC) below 0.1 µM against Mycobacterium tuberculosis, indicating strong antimycobacterial activity .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on normal cell lines (HEK-293 and CCL-1), revealing low cytotoxic effects with calculated IC50 values indicating selectivity towards target cells over normal cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
(S)-N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Anilide structure | Antimicrobial | Chlorine substituent alters activity profile |
N-(4-fluorophenyl) pyrrolidine carboxamide | Fluorinated phenyl group | Anticancer | Fluorine enhances lipophilicity |
5-Oxopyrrolidine derivatives | Various aryl substitutions | Diverse biological activities | Structural variations lead to different pharmacological profiles |
The presence of both methoxy groups in this compound is significant as it enhances solubility and potentially increases bioavailability compared to other structurally similar compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimycobacterial Studies : In a study focused on novel antimycobacterial agents, this compound was identified as one of the most promising candidates, exhibiting MIC values that suggest it could serve as an effective treatment for tuberculosis .
- Cytotoxicity Assessment : A comprehensive evaluation using Mosmann’s MTT assay revealed that while the compound exhibited potent antimicrobial activity, it maintained a favorable safety profile with minimal cytotoxicity against human cell lines .
- Mechanistic Insights : Interaction studies have shown that this compound can bind to various biological targets, suggesting its potential role in modulating specific pathways related to disease processes.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(16)7-10(13(14)17)12(15)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H2,14,17) |
InChI Key |
OUYDLLFGSYKRRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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